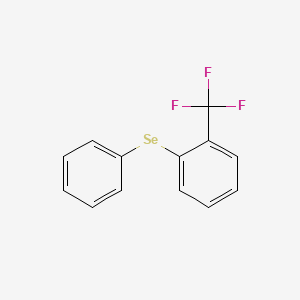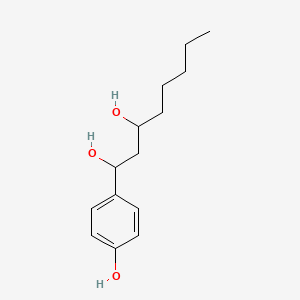
1-(4-Hydroxyphenyl)octane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)octane-1,3-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octane chain with two hydroxyl groups at the first and third positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)octane-1,3-diol can be synthesized through the catalytic hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one . This process involves the reduction of the oxo group to yield the desired diol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)octane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
科学研究应用
1-(4-Hydroxyphenyl)octane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Hydroxyphenyl)octane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and influencing biological processes.
相似化合物的比较
1-(4-Hydroxyphenyl)octan-3-ol: A related compound with a similar structure but differing in the position of the hydroxyl group.
2-(4-Hydroxyphenyl)ethane-1,2-diol: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(4-Hydroxyphenyl)octane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
915316-42-6 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)octane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13-17H,2-5,10H2,1H3 |
InChI 键 |
QAIOIKAOEDSVCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC(C1=CC=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


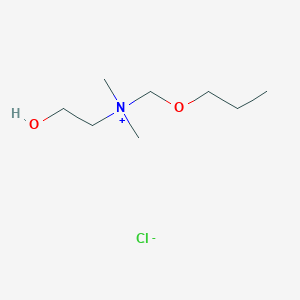

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)

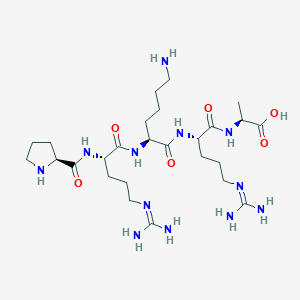
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
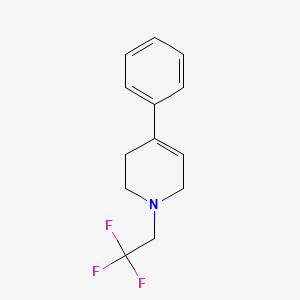
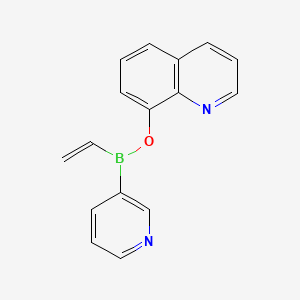

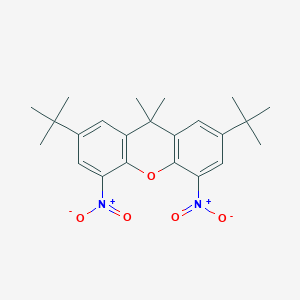

![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
